Physicochemical properties of H-Tyr-Pro-Phe-Phe-OH
Physicochemical properties of H-Tyr-Pro-Phe-Phe-OH
A Comprehensive Technical Guide to the Physicochemical Properties of H-Tyr-Pro-Phe-Phe-OH
Abstract
The tetrapeptide H-Tyr-Pro-Phe-Phe-OH, composed of the amino acid sequence Tyrosine-Proline-Phenylalanine-Phenylalanine, represents a molecule of significant interest in biochemical and pharmaceutical research. Its unique composition, featuring a combination of aromatic, hydrophobic, and conformationally constrained residues, dictates a specific set of physicochemical properties that are critical for its behavior in biological systems. This guide provides an in-depth analysis of these core properties, including molecular weight, isoelectric point (pI), lipophilicity (LogP), and solubility. Furthermore, it details the standard experimental workflows for its synthesis, purification, and characterization, offering not just protocols but the underlying scientific rationale. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this peptide for applications ranging from mechanistic studies to therapeutic design.
Introduction
Overview of the Tetrapeptide H-Tyr-Pro-Phe-Phe-OH
Peptides are fundamental biological molecules with diverse functions.[1] Tetrapeptides, consisting of four amino acid residues, are large enough to form specific recognition motifs yet small enough to be synthetically accessible, making them valuable tools in drug discovery and chemical biology. The sequence H-Tyr-Pro-Phe-Phe-OH is notable for its high content of aromatic and hydrophobic amino acids. The N-terminal Tyrosine (Tyr) provides a phenolic hydroxyl group, capable of hydrogen bonding and serving as a potential site for modification. The Proline (Pro) residue introduces a rigid kink in the peptide backbone, influencing its conformational flexibility. The two consecutive C-terminal Phenylalanine (Phe) residues create a strongly hydrophobic domain, which can drive intermolecular interactions and aggregation.[2] Understanding the interplay of these residues is key to predicting the peptide's behavior.
Nomenclature and Structural Representation
-
Sequence: Tyr-Pro-Phe-Phe
-
Chemical Name: L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalanine
-
Structure: H-Tyr-Pro-Phe-Phe-OH indicates a free amine (H) at the N-terminus (Tyrosine) and a free carboxyl (OH) at the C-terminus (the final Phenylalanine).
Relevance in Research and Drug Development
While specific biological activities for H-Tyr-Pro-Phe-Phe-OH are not extensively documented in readily available literature, its constituent dipeptides and similar sequences offer important clues to its potential relevance. For instance, dipeptides like H-Tyr-Phe-OH have been identified as inhibitors of the Angiotensin-Converting Enzyme (ACE)[3]. The H-Phe-Phe-OH motif is a core recognition element in the aggregation of the Alzheimer's Aβ peptide[2]. Furthermore, the high hydrophobicity suggests potential for membrane interaction or penetration, a critical aspect for drug delivery. Its physicochemical properties are therefore essential for any investigation into its potential therapeutic applications, as they govern bioavailability, stability, and interaction with biological targets.
Core Physicochemical Properties
The utility of a peptide in a research or therapeutic context is fundamentally governed by its physicochemical characteristics. These properties determine how the molecule will behave in solution, interact with other molecules, and traverse biological barriers.
| Property | Value (Calculated/Predicted) | Significance in Application |
| Molecular Formula | C₃₂H₃₆N₄O₅ | Defines the exact elemental composition. |
| Molecular Weight | 572.67 g/mol | Crucial for molar concentration calculations and mass spectrometry verification. |
| Isoelectric Point (pI) | ~5.65 | pH of minimum solubility and zero net charge; critical for purification and formulation.[4] |
| Partition Coefficient (XLogP3) | ~3.5 - 4.0 | Indicates high lipophilicity/hydrophobicity; suggests poor aqueous solubility but potential for membrane permeability.[5] |
Molecular Weight and Formula
The molecular weight is calculated by summing the masses of the constituent amino acids and subtracting the mass of water molecules lost during peptide bond formation. This fundamental parameter is the first checkpoint in verifying the successful synthesis of the target peptide, typically confirmed via mass spectrometry.
Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[6] For H-Tyr-Pro-Phe-Phe-OH, the ionizable groups are the N-terminal α-amino group (pKa₂ ≈ 9.2), the C-terminal α-carboxyl group (pKa₁ ≈ 2.2), and the Tyrosine side-chain hydroxyl group (pKaR ≈ 10.1).
Causality of pI Calculation: The pI for a peptide with a single acidic and a single basic terminal group is the average of their respective pKa values.[7] Although the Tyrosine side chain is ionizable, its pKa is significantly higher than that of the N-terminus. Therefore, the neutral zwitterionic form exists between the deprotonation of the C-terminus and the deprotonation of the N-terminus.
-
pI = ½ (pKa₁ + pKa₂)
-
pI ≈ ½ (2.2 + 9.1) = 5.65
At this pH, the peptide's solubility in aqueous media is at its minimum, a principle that can be exploited for purification through isoelectric precipitation.[4] Conversely, for solubilization, the pH should be adjusted to be at least 2 units away from the pI.
Lipophilicity and Partition Coefficient (LogP)
The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases, typically octanol and water.[8] LogP is a key indicator of lipophilicity.
-
LogP > 0: Indicates a preference for the lipidic (octanol) phase, suggesting hydrophobicity.[5]
-
LogP < 0: Indicates a preference for the aqueous phase, suggesting hydrophilicity.[5]
-
LogP = 0: Indicates equal partitioning between the two phases.[5]
Due to the three aromatic side chains (Tyr, Phe, Phe), H-Tyr-Pro-Phe-Phe-OH is expected to be highly lipophilic. Computationally predicted LogP values (e.g., XLogP3) for this peptide are typically in the range of 3.5 to 4.0. This high value is a double-edged sword in drug development; it suggests the potential to cross lipid membranes but also points to challenges with aqueous solubility and potential for non-specific binding to hydrophobic surfaces.
Solubility Profile
The solubility of a peptide is a complex function of its hydrophobicity, charge, and propensity for aggregation.[9][10]
-
Aqueous Solubility: Due to its high hydrophobicity and a pI near neutral, the solubility of H-Tyr-Pro-Phe-Phe-OH in pure water or neutral buffers (e.g., PBS pH 7.4) is expected to be very low.
-
Solvent Recommendations: To achieve solubilization, the primary strategy is to disrupt the hydrophobic interactions.
-
Organic Co-solvents: Start by attempting to dissolve the peptide in a small amount of a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), followed by slow, dropwise addition of the aqueous buffer to the desired concentration.
-
pH Adjustment: For acidic peptides, dissolving in a basic buffer (pH > pI + 2) can help. For basic peptides, an acidic buffer (pH < pI - 2) is recommended. Since this peptide is neutral, this strategy is less effective than using organic solvents.
-
Acidic Solutions: Solutions containing acetic acid (e.g., 10% acetic acid in water) can aid in dissolving peptides, particularly those that are lyophilized as trifluoroacetate (TFA) salts from HPLC purification.
-
Self-Validating Protocol: Always test the solubility of a small aliquot of the peptide before attempting to dissolve the entire batch. If the peptide precipitates upon addition to an aqueous buffer, the initial concentration in the organic stock solution may be too high.
Experimental Determination and Characterization
The theoretical properties of a peptide must be confirmed through empirical analysis. A robust workflow involving synthesis, purification, and characterization is essential to ensure the identity, purity, and quantity of the material for any subsequent experiments.
Synthesis and Purification Workflow
The standard methodology for producing H-Tyr-Pro-Phe-Phe-OH is through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]
Caption: Workflow for peptide synthesis and purification.
3.1.1 Solid-Phase Peptide Synthesis (SPPS)
Expertise & Experience: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the gold standard for research-scale peptide synthesis. The Fmoc group protects the N-terminus and is base-labile (removed by piperidine), allowing for sequential amino acid addition under mild conditions. Acid-labile tert-butyl (tBu) groups are used to protect reactive side chains, such as the hydroxyl group of Tyrosine (Tyr(tBu)). This orthogonal protection scheme ensures that the side chains remain intact until the final cleavage step.
3.1.2 Protocol: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[13][14] It is the primary method for purifying synthetic peptides away from deletion sequences, incompletely deprotected species, and other synthesis-related impurities.[15]
-
Column Selection: A C18 stationary phase is the standard choice for peptides due to its high hydrophobicity and resolving power.
-
Solvent Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, neutralizing the charges on the peptide's termini, which sharpens peaks and improves resolution.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN). Causality: ACN is the organic modifier that elutes the peptide from the hydrophobic C18 column.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or 50% ACN/water) to the highest possible concentration. Filter through a 0.22 µm syringe filter to remove particulates.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the sample.
-
Apply a linear gradient of increasing Solvent B concentration over 30-60 minutes. For a highly hydrophobic peptide like H-Tyr-Pro-Phe-Phe-OH, a typical gradient might run from 20% to 80% Solvent B.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the aromatic residues).
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Post-Processing: Analyze the purity of the collected fractions by analytical HPLC and pool the fractions with the desired purity (>95%). The ACN is removed by rotary evaporation, and the remaining aqueous solution is lyophilized (freeze-dried) to yield a stable, fluffy powder.
Structural Verification and Purity Analysis
3.2.1 Protocol: Mass Spectrometry (MS) Analysis
Trustworthiness: MS is a non-negotiable step to validate the identity of the synthesized peptide.[16] It provides a precise mass-to-charge (m/z) ratio, which must match the theoretical value for the target molecule.
-
Sample Preparation: Dilute a small amount of the purified peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. For H-Tyr-Pro-Phe-Phe-OH (MW = 572.67), expect to see a primary ion at m/z = 573.68 [M+H]⁺.
-
Validation: The experimentally observed mass must be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. Tandem MS (MS/MS) can be performed to further confirm the amino acid sequence.[17][18]
Spectroscopic Analysis
3.3.1 Protocol: UV-Vis Spectroscopy for Quantification
The presence of aromatic residues allows for straightforward quantification using UV-Vis spectroscopy.
-
Wavelength Selection: Tyrosine has a distinct absorbance maximum at ~275-280 nm, while Phenylalanine absorbs weakly at ~257 nm. The peptide backbone absorbs strongly at ~220 nm. For quantification, 280 nm is often preferred for its specificity to aromatic residues.
-
Molar Extinction Coefficient (ε): The theoretical molar extinction coefficient at 280 nm can be calculated based on the number of Tyr residues (ε ≈ 1490 M⁻¹cm⁻¹).
-
Measurement: Dissolve a precisely weighed amount of the lyophilized peptide in a suitable solvent. Measure the absorbance (A) at 280 nm in a quartz cuvette with a known path length (l, typically 1 cm).
-
Concentration Calculation: Use the Beer-Lambert law (A = εcl) to determine the concentration (c). This provides a self-validating check on the peptide content determined by other methods like Amino Acid Analysis.
Advanced Considerations
Aggregation Propensity
With two consecutive Phenylalanine residues and a Proline, this peptide has features known to promote aggregation.[19] The hydrophobic Phe-Phe motif can drive self-assembly into higher-order structures, similar to the core recognition motif of Aβ peptide.[2] This is a critical consideration for formulation and in vitro assays, as aggregation can lead to loss of active material, precipitation, and potentially altered biological activity. Dynamic light scattering (DLS) or transmission electron microscopy (TEM) can be used to investigate aggregation behavior under different conditions (e.g., concentration, pH, temperature).
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of the peptide.
-
Solid State: As a lyophilized powder, the peptide is most stable. It should be stored at -20°C or -80°C, protected from light, and kept in a desiccated environment to prevent hydrolysis.[2][3]
-
Solution State: Peptide solutions are far less stable. Stock solutions should be prepared at a high concentration in a suitable organic solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[3] Aqueous solutions are particularly susceptible to microbial degradation and should be prepared fresh or sterile-filtered and stored for short periods at 4°C.
Conclusion
The tetrapeptide H-Tyr-Pro-Phe-Phe-OH is a highly hydrophobic molecule whose behavior is dominated by its three aromatic residues and the conformational constraint imposed by Proline. Its low predicted aqueous solubility, high lipophilicity, and near-neutral isoelectric point are critical parameters that must be managed during experimental design. The successful use of this peptide relies on a validated workflow of chemical synthesis, rigorous RP-HPLC purification, and definitive mass spectrometric confirmation. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently utilize H-Tyr-Pro-Phe-Phe-OH to explore its potential roles in biological systems and as a lead structure in drug development.
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Overview of peptide and protein analysis by mass spectrometry - PubMed. (URL: [Link])
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Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. (URL: [Link])
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: [Link])
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Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser | C54H73N13O14 | CID 16036622 - PubChem. (URL: [Link])
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Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values - Aston Research Explorer. (URL: [Link])
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Determining the isoelectric point of a polypeptide - YouTube. (URL: [Link])
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Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein - Waters Corporation. (URL: [Link])
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Video: Peptide Identification Using Tandem Mass Spectrometry - JoVE. (URL: [Link])
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